molecular formula C15H17NO3S B6536922 3,4-dimethoxy-N-[2-(thiophen-3-yl)ethyl]benzamide CAS No. 1058259-36-1

3,4-dimethoxy-N-[2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B6536922
CAS No.: 1058259-36-1
M. Wt: 291.4 g/mol
InChI Key: BMZMMTXPIJSLNG-UHFFFAOYSA-N
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Description

“3,4-dimethoxy-N-[2-(thiophen-3-yl)ethyl]benzamide” is a complex organic compound. It likely contains a benzamide group, which is a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Scientific Research Applications

3,4-dimethoxy-N-[2-(thiophen-3-yl)ethyl]benzamide has been used in various scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of 1-octadecanol. It has also been used as an enzyme inhibitor, specifically for the inhibition of the enzyme acetylcholinesterase. In addition, this compound has been used as a fluorescent dye in microscopy and fluorescence imaging experiments.

Advantages and Limitations for Lab Experiments

The use of 3,4-dimethoxy-N-[2-(thiophen-3-yl)ethyl]benzamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is soluble in water and organic solvents. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that this compound is a synthetic compound and has not been tested for safety in humans. Therefore, it should only be used in laboratory experiments under controlled conditions.

Future Directions

The potential applications of 3,4-dimethoxy-N-[2-(thiophen-3-yl)ethyl]benzamide are numerous and there are many future directions that could be explored. For example, further research could be conducted to explore its potential as a therapeutic agent, as well as its potential as a fluorescent dye for imaging and microscopy. Additionally, further research could be conducted to explore its potential as an inhibitor of other enzymes, as well as its potential as a catalyst for other organic synthesis reactions. Finally, further research could be conducted to explore its potential as an antioxidant and its ability to protect cells from oxidative stress.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-[2-(thiophen-3-yl)ethyl]benzamide is a multi-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with 2-(thiophen-3-yl)ethanamine in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a Schiff base intermediate, which is then reduced with sodium borohydride to form the desired product. The product is then purified by recrystallization from a solvent such as ethanol or methanol.

Properties

IUPAC Name

3,4-dimethoxy-N-(2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-13-4-3-12(9-14(13)19-2)15(17)16-7-5-11-6-8-20-10-11/h3-4,6,8-10H,5,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZMMTXPIJSLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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